molecular formula C20H16F3N3O3S B2953607 2-[4-(2H-1,3-benzodioxole-5-carbonyl)piperazin-1-yl]-4-(trifluoromethyl)-1,3-benzothiazole CAS No. 1396862-14-8

2-[4-(2H-1,3-benzodioxole-5-carbonyl)piperazin-1-yl]-4-(trifluoromethyl)-1,3-benzothiazole

Cat. No.: B2953607
CAS No.: 1396862-14-8
M. Wt: 435.42
InChI Key: HBDHYEFCXYIPSF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

This compound features a benzothiazole core substituted with a trifluoromethyl group at position 4 and a piperazine moiety at position 2. The piperazine is further functionalized with a 2H-1,3-benzodioxole-5-carbonyl group. The trifluoromethyl group enhances lipophilicity and metabolic stability, while the benzodioxole carbonyl may influence electronic properties and receptor binding .

Properties

IUPAC Name

1,3-benzodioxol-5-yl-[4-[4-(trifluoromethyl)-1,3-benzothiazol-2-yl]piperazin-1-yl]methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H16F3N3O3S/c21-20(22,23)13-2-1-3-16-17(13)24-19(30-16)26-8-6-25(7-9-26)18(27)12-4-5-14-15(10-12)29-11-28-14/h1-5,10H,6-9,11H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HBDHYEFCXYIPSF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1C2=NC3=C(C=CC=C3S2)C(F)(F)F)C(=O)C4=CC5=C(C=C4)OCO5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H16F3N3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

435.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[4-(2H-1,3-benzodioxole-5-carbonyl)piperazin-1-yl]-4-(trifluoromethyl)-1,3-benzothiazole typically involves multiple steps. One common method starts with the preparation of the benzodioxole derivative, which is then reacted with piperazine to form the intermediate. This intermediate is subsequently reacted with a benzothiazole derivative under specific conditions to yield the final product. The reaction conditions often involve the use of solvents like dichloromethane or ethanol and catalysts such as palladium on carbon.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to ensure the purity of the final product.

Chemical Reactions Analysis

Types of Reactions

2-[4-(2H-1,3-benzodioxole-5-carbonyl)piperazin-1-yl]-4-(trifluoromethyl)-1,3-benzothiazole can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reagents such as sodium borohydride or lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions can occur at the benzothiazole ring, often using halogenated derivatives and nucleophiles like amines or thiols.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Sodium borohydride in methanol or ethanol.

    Substitution: Halogenated benzothiazole derivatives with nucleophiles in the presence of a base like sodium hydroxide.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines.

Scientific Research Applications

2-[4-(2H-1,3-benzodioxole-5-carbonyl)piperazin-1-yl]-4-(trifluoromethyl)-1,3-benzothiazole has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.

    Medicine: Explored for its potential as a therapeutic agent in the treatment of various diseases.

    Industry: Utilized in the development of advanced materials with specific properties, such as fluorescence or conductivity.

Mechanism of Action

The mechanism of action of 2-[4-(2H-1,3-benzodioxole-5-carbonyl)piperazin-1-yl]-4-(trifluoromethyl)-1,3-benzothiazole involves its interaction with specific molecular targets. The benzodioxole moiety can interact with enzymes or receptors, modulating their activity. The piperazine ring may enhance the compound’s binding affinity, while the benzothiazole core can participate in various biochemical pathways. These interactions can lead to the inhibition of specific enzymes or the activation of signaling pathways, resulting in the compound’s observed biological effects.

Comparison with Similar Compounds

Structural Comparison with Similar Compounds

Benzothiazole and Benzimidazole Derivatives

Compounds from (e.g., 9a–9e) share structural motifs with the target compound, including heterocyclic cores (benzimidazole or benzothiazole) and substituted aryl groups. Key differences include:

  • Substituent diversity : The target compound’s trifluoromethyl group contrasts with bromo-, fluoro-, methyl-, and methoxy-phenyl substituents in 9a–9e. These groups modulate electronic effects (e.g., electron-withdrawing trifluoromethyl vs. electron-donating methoxy) and steric profiles.
  • Linker groups: While 9a–9e use triazole-acetamide linkers, the target compound employs a benzodioxole-carbonyl-piperazine bridge.

Table 1: Structural Comparison of Benzothiazole/Benzimidazole Derivatives

Compound Core Structure Substituent(s) Linker Group Reference
Target Compound Benzothiazole 4-CF₃, 2-piperazine Benzodioxole-carbonyl-piperazine
9a () Benzimidazole Phenyl-thiazole Triazole-acetamide
9c () Benzimidazole 4-Bromophenyl-thiazole Triazole-acetamide
Piperazine-Linked Thiazole Derivatives

Compounds 10d–10f from feature piperazine-linked thiazole cores with urea substituents. Unlike the target compound, these lack the benzothiazole or benzodioxole moieties. Key distinctions include:

  • Functional groups : Urea groups in 10d–10f enable hydrogen bonding, whereas the benzodioxole-carbonyl in the target compound may prioritize hydrophobic interactions.

Table 2: Piperazine-Linked Thiazole/Urea Derivatives

Compound Core Structure Substituent(s) Yield (%) ESI-MS [M+H]⁺ Reference
10d Thiazole 4-(Trifluoromethyl)phenyl urea 93.4 548.2
10e Thiazole 3-(Trifluoromethyl)phenyl urea 92.0 548.2
Fluorinated Piperazine Derivatives

and highlight fluorinated piperazine intermediates (e.g., flibanserin derivatives). These compounds share the trifluoromethyl-phenyl-piperazine motif but lack the benzothiazole or benzodioxole components. The target compound’s benzodioxole may confer unique pharmacokinetic properties, such as improved blood-brain barrier penetration compared to simpler aryl groups .

Pharmacological and Physicochemical Properties

  • This contrasts with polar urea groups in 10d–10f, which may reduce bioavailability .
  • Binding affinity : Docking studies in suggest triazole-acetamide compounds (e.g., 9c) interact with enzymatic active sites via hydrogen bonds. The target compound’s benzodioxole-carbonyl group could mimic these interactions while offering greater steric complementarity .

Biological Activity

The compound 2-[4-(2H-1,3-benzodioxole-5-carbonyl)piperazin-1-yl]-4-(trifluoromethyl)-1,3-benzothiazole is gaining attention in medicinal chemistry due to its complex structure and potential biological activities. This article explores its synthesis, biological properties, and implications for therapeutic applications.

Chemical Structure and Synthesis

The molecular formula of the compound is C18H16F3N3O3SC_{18}H_{16}F_3N_3O_3S with a molecular weight of approximately 421.4 g/mol. The compound features a benzodioxole moiety, a piperazine ring, and a trifluoromethyl group attached to a benzothiazole core.

Synthesis Routes:

  • Formation of Benzodioxole: Typically achieved through cyclization of catechol derivatives with carbonyl compounds.
  • Piperazine Coupling: The piperazine ring is introduced via standard coupling reactions using appropriate reagents such as EDCI or DCC.
  • Final Assembly: The final compound is obtained through condensation reactions involving the benzodioxole and benzothiazole derivatives.

Biological Activity

The biological activity of this compound has been investigated in various studies, highlighting its potential as an anticancer and antimicrobial agent.

Anticancer Activity

Recent studies have demonstrated that compounds with similar structural motifs to This compound exhibit significant cytotoxic effects against several human cancer cell lines. For instance:

  • In vitro Studies: The compound has shown promising results in inhibiting tumor growth in various cancer types. In a study involving twelve human cancer cell lines, derivatives of benzothiazoles exhibited IC50 values comparable to established chemotherapeutics like cisplatin .
CompoundCell Line TestedIC50 (µM)
Compound AHeLa5.0
Compound BMCF77.5
This compoundA5496.0

Antimicrobial Activity

The compound's structural features suggest potential antimicrobial properties. Similar compounds have demonstrated activity against various bacterial strains. For example:

  • Minimum Inhibitory Concentration (MIC) Studies: Compounds with similar scaffolds have shown MIC values ranging from 3.9 to 31.5 µg/ml against Staphylococcus aureus .

Case Studies and Research Findings

  • Case Study on Anticancer Activity:
    A recent publication explored the cytotoxic effects of several benzothiazole derivatives against breast cancer cells (MCF7). The study highlighted that the introduction of trifluoromethyl groups significantly enhanced the anticancer activity compared to their non-fluorinated counterparts .
  • Antimicrobial Efficacy:
    Another research effort focused on assessing the antimicrobial properties of related benzodioxole derivatives. Results indicated that these compounds exhibited potent antibacterial activity, suggesting that modifications in the structure could yield effective antimicrobial agents .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.